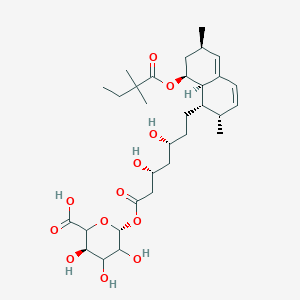

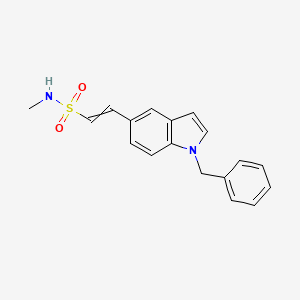

![molecular formula C₂₃H₃₀O₁₁ B1140800 [(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate CAS No. 344562-78-3](/img/structure/B1140800.png)

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule with potential biological significance. Its synthesis and analysis involve advanced organic chemistry techniques, including palladium-catalyzed reactions, X-ray crystallography, and density functional theory (DFT) calculations.

Synthesis Analysis

Research indicates a variety of methods for synthesizing complex molecules with benzofuran cores. A notable method involves palladium-catalyzed dearomative arylation and oxidation reactions, which offer a reliable approach for synthesizing a wide range of compounds efficiently (Zhu et al., 2023). Additionally, reactions between penicillin-derived compounds and ethyl diazoacetate, leading to tricyclic products, exemplify the complexity and creativity in modern synthetic organic chemistry (Mara et al., 1982).

Molecular Structure Analysis

The molecular structure of similar complex molecules has been elucidated using techniques like single-crystal X-ray crystallography. For instance, the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined, highlighting the molecule's intricate hydrogen bonding and crystal packing (Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are varied, reflecting the molecule's reactivity and potential for further transformation. Research has explored the synthesis and properties of molecules with methoxy and cyano groups, indicating unique characters in luminescence properties (Kim et al., 2021). Additionally, the reactions of 3‐oxo‐2,3‐dihydrobenzofuran with alkyl propenoates have been studied, leading to the synthesis of pyran derivatives and highlighting the influence of substituents on reaction outcomes (Mérour & Cossais, 1991).

Physical Properties Analysis

The physical properties of compounds with benzofuran cores and their derivatives have been characterized through spectral analysis, quantum studies, and thermodynamic properties analysis. These analyses provide insights into the stability, reactivity, and potential applications of these molecules (Halim & Ibrahim, 2022).

Chemical Properties Analysis

Further studies have delved into the functionalization and analysis of benzofuran derivatives, exploring their antimicrobial and antioxidant activities. This research demonstrates the potential biomedical applications of these compounds, focusing on their functional properties rather than drug use or dosage (Rangaswamy et al., 2017).

Wissenschaftliche Forschungsanwendungen

Materials Science and Chemistry

In materials science, compounds with benzofuran units, such as the one , are explored for their potential in creating new polymers and materials. The study of 1,2-oxazines and benzoxazines, related to the oxan-2-yl group, has shown their importance in synthesizing chiral synthons and electrophilic components for constructing complex molecular architectures. These findings support the potential of such compounds in developing advanced materials with specific optical and structural properties (Sainsbury, 1991).

Biochemical Applications

The biochemical applications of compounds with benzofuran elements are quite broad. Benzofurans have been identified as significant structures in natural products with a variety of biological activities. They are investigated for their antimicrobial properties, showing potential as a scaffold for designing new antimicrobial agents that are active against clinically approved targets. This highlights the relevance of benzofuran derivatives in drug discovery and development, especially for addressing antibiotic resistance (Hiremathad et al., 2015).

Pharmacological Research

In pharmacology, the structural motifs present in the compound have been linked to significant biological activities. The research on furan and thiophene derivatives, which share structural similarities with the benzofuran unit, has demonstrated their importance in medicinal chemistry. These compounds are investigated for their antitumorigenic, antiangiogenic, and antimicrobial effects, providing a foundation for developing novel therapeutic agents with optimized activity and selectivity (Ostrowski, 2022).

Eigenschaften

IUPAC Name |

[(2S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O11/c1-10(5-7-15(25)34-23-20(29)19(28)18(27)14(8-24)33-23)4-6-12-17(26)16-13(9-32-22(16)30)11(2)21(12)31-3/h4,14,18-20,23-24,26-29H,5-9H2,1-3H3/b10-4+/t14?,18-,19?,20?,23+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCDAVVIRONUCLX-QGUVHLNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C(C([C@@H](C(O3)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mycophenolic Acid Acyl-beta-D-glucoside | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

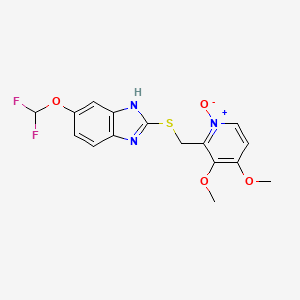

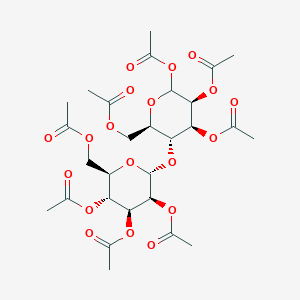

![4-[2-({[5-(Benzyloxy)pyridin-2-yl]methyl}amino)ethoxy]benzaldehyde](/img/structure/B1140725.png)

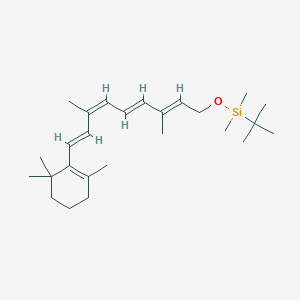

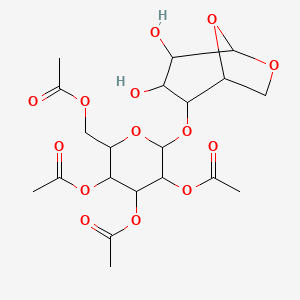

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)

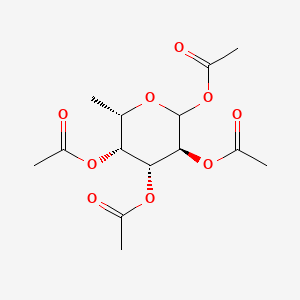

![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)